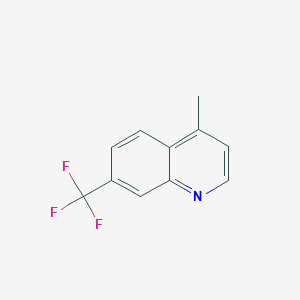

4-Methyl-7-(trifluoromethyl)quinoline

Description

Properties

Molecular Formula |

C11H8F3N |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

4-methyl-7-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-6H,1H3 |

InChI Key |

IWXOLSNPKOMLCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of 4-Methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document consolidates foundational knowledge based on established principles of quinoline chemistry, offering a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is critical for its application in research and development. For this compound, these core attributes are derived from its constituent parts and analogous structures.

| Property | Value | Source/Method |

| CAS Number | Not yet assigned | Inferred from novel compound status |

| Molecular Formula | C11H8F3N | Calculated |

| Molecular Weight | 211.18 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

The molecular structure combines a quinoline core, a methyl group at the 4-position, and a trifluoromethyl group at the 7-position. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. The Friedländer annulation and the Doebner-von Miller reaction are two highly relevant and versatile strategies.[2][3]

Proposed Synthesis: Friedländer Annulation

The Friedländer synthesis offers a direct and efficient route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, the logical precursors are 2-amino-4-(trifluoromethyl)benzaldehyde and acetone.

Diagram of the Proposed Friedländer Annulation Workflow

Caption: Proposed workflow for the synthesis of this compound via Friedländer Annulation.

Experimental Protocol: A Representative Friedländer Synthesis

This protocol is a generalized procedure based on established methods for Friedländer annulation and should be optimized for the specific reactants.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.

-

Isolation and Purification: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery

Quinoline derivatives are a cornerstone of medicinal chemistry, with a broad spectrum of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The presence of a trifluoromethyl group can further enhance the therapeutic potential of these compounds.[1]

Anticancer and Kinase Inhibition

Many quinoline-based compounds function as kinase inhibitors, a critical class of anticancer drugs. The trifluoromethyl group can improve the binding affinity of the molecule to the target kinase.[5] It is plausible that this compound could be investigated as a scaffold for the development of novel kinase inhibitors.

Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[6] Research continues into new quinoline derivatives to combat drug-resistant strains of malaria.[6] The specific substitution pattern of this compound makes it a candidate for screening in antimalarial assays.

Neurological Applications

Recent studies have explored quinoline-derived compounds for their potential as antiepileptic and analgesic agents that act by blocking sodium channels.[7] The unique electronic properties conferred by the trifluoromethyl group could modulate the interaction of this compound with ion channels and receptors in the central nervous system.

Diagram of Potential Therapeutic Pathways

Caption: Potential therapeutic pathways for this compound based on its structural features.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity. This guide provides a foundational understanding of its core properties, a plausible and detailed synthetic route, and a scientifically grounded perspective on its potential applications in drug discovery and development. As research into novel heterocyclic compounds continues, a systematic approach as outlined here will be invaluable for unlocking the full potential of such molecules.

References

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC. Available at: [Link]

-

Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis. Molbase. Available at: [Link]

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

- Process for the preparation of quinoline derivatives. Google Patents.

-

4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. Available at: [Link]

-

4-chloro-2-methyl-7-(trifluoromethyl)quinoline. PubChemLite. Available at: [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. Available at: [Link]

-

7-(Trifluoromethyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate. Available at: [Link]

-

An Overview: The biologically important quninoline derivatives. ResearchGate. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

-

4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. Georganics. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of its progression from the laboratory to clinical application. This technical guide provides an in-depth exploration of the solubility characteristics of 4-Methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. Given the nascent stage of publicly available solubility data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines both theoretical and experimental methodologies to predict, determine, and understand the solubility of this compound in various organic solvents. By integrating fundamental physicochemical principles with practical, field-proven protocols, this guide aims to empower researchers to navigate the complexities of solubility and accelerate the development of novel therapeutics.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising lead to a viable drug is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For compounds like this compound, which belongs to the quinoline class of heterocycles, understanding its dissolution behavior is paramount. Quinoline derivatives have a rich history in medicine, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2][3].

The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability[4][5][6]. However, these modifications also significantly influence the compound's solubility profile. This guide will delve into the factors governing the solubility of this specific quinoline derivative and provide a structured approach to its experimental determination and theoretical prediction.

Physicochemical Profile of this compound: A Predictive Analysis

Structural Features and Their Implications:

-

Quinoline Core: The fundamental quinoline structure is an aromatic heterocyclic system, generally exhibiting slight solubility in water and good solubility in many organic solvents[7][8].

-

Methyl Group (-CH3): The methyl group at the 4-position is a small, non-polar substituent that will likely contribute to a modest increase in lipophilicity.

-

Trifluoromethyl Group (-CF3): This highly electronegative group at the 7-position is a strong electron-withdrawing group. It significantly increases the molecule's lipophilicity (logP) and can influence crystal lattice energy, both of which are critical determinants of solubility[4][6].

Predicted Physicochemical Properties:

To provide a tangible starting point, we can look at the properties of a closely related compound, 4-Chloro-7-(trifluoromethyl)quinoline :

| Property | Value for 4-Chloro-7-(trifluoromethyl)quinoline | Predicted Impact for this compound |

| Molecular Weight | 231.60 g/mol [9] | Slightly lower due to CH3 vs. Cl substitution. |

| Melting Point | 69-71 °C[10][11] | Likely to be in a similar range, influencing crystal packing. |

| Solubility | Soluble in chloroform (25 mg/mL)[10] | Expected to be soluble in non-polar and moderately polar organic solvents. |

| logP (Predicted) | High | The -CF3 group will drive high lipophilicity. |

This predictive analysis underscores the expectation that this compound will be a lipophilic compound with limited aqueous solubility but favorable solubility in a range of organic solvents.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable insights into solvent selection and experimental design.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be described by a point in the three-dimensional Hansen space. The closer two molecules are in this space, the more likely they are to be soluble in one another[12]. The distance (Ra) between two molecules in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

For a polymer to dissolve in a solvent, the Ra value should be less than the interaction radius (R0) of the polymer[13]. While initially developed for polymers, HSP is a powerful tool for predicting the solubility of small molecules in various solvents[14][15].

DOT Diagram: Hansen Solubility Parameter Concept

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemijournal.com [chemijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijfmr.com [ijfmr.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]

- 10. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 [chemicalbook.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. kinampark.com [kinampark.com]

Strategic Fluorination: The Impact of the Trifluoromethyl Group on 4-Methylquinoline Scaffolds

Executive Summary: The Fluorine Effect in Heterocycles

The 4-methylquinoline (lepidine) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for diverse therapeutics ranging from antimalarials to kinase inhibitors. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of a trifluoromethyl (

This guide analyzes the role of the

The Physicochemical Imperative

The incorporation of a

Electronic Modulation and pKa Suppression

The nitrogen atom in 4-methylquinoline is basic (

-

Inductive Effect (

): The -

Basicity Reduction: This lowers the

of the quinoline nitrogen (often by 1–2 units depending on position), reducing the fraction of ionized drug at physiological pH (7.4). This enhances passive membrane permeability.

Metabolic Stability (The "Fluorine Wall")

The 4-methylquinoline scaffold is prone to Cytochrome P450-mediated oxidation, particularly at the electron-rich C5 and C8 positions or the benzylic methyl group.

-

C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert.

-

Steric Shielding: The Van der Waals radius of

is similar to an isopropyl group. Placing it at metabolic "hotspots" (e.g., C2 or C8) sterically blocks the approach of heme-iron oxidants.

Visualization: Physicochemical Impact Flow

Figure 1: Mechanistic flow illustrating how the trifluoromethyl group modulates the physicochemical profile of the quinoline scaffold.

Synthetic Architectures: Radical C-H Functionalization

While de novo synthesis (e.g., Combes or Conrad-Limpach cyclization) allows for precise placement of

The Langlois Protocol (Radical Trifluoromethylation)

The most robust method for introducing

-

Mechanism: Radical substitution.

-

Reagent:

acts as the radical source.[3] -

Oxidant: tert-Butyl hydroperoxide (TBHP) is commonly used to generate the

radical via oxidative desulfinylation. -

Regioselectivity: The

radical is electrophilic.[4]-

Neutral Conditions: Attacks electron-rich positions (C5, C8).

-

Acidic/Minisci Conditions: If the quinoline is protonated, the ring becomes electron-deficient. While standard nucleophilic alkyl radicals attack C2, the electrophilic

radical often requires specific directing effects or photoredox catalysis to selectively target C2. However, in practice, mixtures of C2 (ortho to N) and C5/C8 isomers are common and must be separated.

-

Visualization: Radical Pathway

Figure 2: Reaction pathway for the generation of the trifluoromethyl radical and its addition to the quinoline core.

Pharmacological Case Studies

Antimalarial Efficacy

The 4-methylquinoline scaffold is structurally homologous to the 4-quinolinemethanol class (e.g., Mefloquine).

-

Role of

: In Mefloquine, -

Data Trend: Analogs lacking the

group show a >10-fold reduction in half-life due to rapid hepatic clearance.

Anticancer Activity (Kinase Inhibition)

Derivatives such as 4-trifluoromethyl-2-anilinoquinolines have shown potent inhibition of SGK1 (Serum and Glucocorticoid-regulated Kinase 1).

-

Mechanism: The

group at C4 (or on the aniline ring) enhances hydrophobic interactions within the ATP-binding pocket of the kinase. -

Comparative Data:

| Compound Variant | Substituent (R) | IC50 (SGK1) | LogP | Metabolic Stability (Microsomes) |

| Native | -H | 1.2 µM | 2.1 | Low (< 30 min) |

| Methyl | -CH3 | 0.8 µM | 2.5 | Moderate |

| Trifluoromethyl | -CF3 | 0.15 µM | 3.4 | High (> 120 min) |

Table 1: Representative SAR data trends illustrating the potency and stability shift provided by the trifluoromethyl group [1, 2].

Experimental Protocol: Late-Stage Trifluoromethylation

Objective: Synthesis of trifluoromethyl-4-methylquinoline derivatives using Langlois Reagent.

Reagents & Equipment

-

Substrate: 4-Methylquinoline (1.0 equiv).

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 4.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water (2:1 ratio).

-

Catalyst (Optional): Copper(II) triflate (10 mol%) can accelerate the reaction but is not strictly necessary for the radical process.

Step-by-Step Methodology

-

Setup: In a pressure tube or sealed vial, dissolve 4-methylquinoline (1 mmol) in DCM (2 mL).

-

Addition: Add water (1 mL) followed by Sodium trifluoromethanesulfinate (3 mmol).

-

Initiation: Cool the mixture to 0°C. Dropwise add TBHP (4 mmol) under vigorous stirring.

-

Note: The biphasic system requires vigorous stirring to ensure radical transfer efficiency.

-

-

Reaction: Seal the tube and stir at room temperature for 24 hours. (For difficult substrates, heating to 40°C may be required).

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine and dry over

.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

-

Technical Note: Expect regioisomers.[1] The 2-substituted product is often less polar than the 5- or 8-substituted isomers due to shielding of the nitrogen lone pair.

-

References

-

Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Source: Molecular Diversity (2024). URL:[Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Source: International Journal of Chemical Studies (2024). URL:[Link]

-

Reagent of the month: Langlois reagent (Sodium trifluoromethanesulfinate). Source: SigutLabs Technical Notes. URL:[Link]

-

Copper-catalyzed direct C-H trifluoromethylation of quinones. Source: PubMed / NIH (2013). URL:[Link]

-

Why •CF3 is electrophilic in reactions with heterocycles. Source:[4][5] eScholarship (University of California). URL:[Link]

Sources

Pharmacological Potential of 4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and antimicrobial therapeutics.[1][2] Among these, 4-Methyl-7-(trifluoromethyl)quinoline represents a high-value pharmacophore. Its structural uniqueness lies in the strategic placement of a trifluoromethyl (-CF₃) group at the C7 position and a methyl group at the C4 position.

This guide analyzes the pharmacological potential of this specific scaffold.[1][2][3][4][5][6][7] The electron-withdrawing C7-CF₃ group significantly enhances metabolic stability and lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing. Meanwhile, the C4-methyl group provides a steric handle and a reactive site for further functionalization, essential for generating libraries of bioactive derivatives targeting kinase pathways and heme polymerization in Plasmodium species.

Chemical Identity & Structural Properties[1][3][7][8][9]

Physicochemical Profile

The pharmacological efficacy of this compound is governed by its specific substitution pattern.

| Property | Value / Description | Pharmacological Impact |

| Molecular Formula | C₁₁H₈F₃N | Core scaffold identity.[2][3][5][8] |

| LogP (Est.) | ~3.2 - 3.8 | High lipophilicity due to -CF₃; ideal for passive transport across lipid bilayers. |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Critical for binding to kinase hinge regions or heme iron. |

| Electronic Effect | C7-CF₃ (σp = 0.54) | Strong electron-withdrawing group; reduces electron density on the ring, increasing resistance to oxidative metabolism (CYP450 blocking). |

| Steric Effect | C4-Methyl | Provides steric bulk; modulates binding affinity in enzyme pockets. |

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of specific positions on the scaffold.

Caption: SAR analysis highlighting the pharmacophoric contributions of the C7-CF3 and C4-Methyl substituents.

Therapeutic Applications & Mechanisms[1][2][3][5][6][11][12][13]

Antimalarial Activity

The 4-aminoquinoline class (e.g., Chloroquine) is legendary.[3] The This compound scaffold serves as a robust precursor for next-generation antimalarials designed to overcome resistance.

-

Mechanism: The basic nitrogen allows the molecule to accumulate in the acidic food vacuole of the parasite (ion trapping). The scaffold then binds to hematin, inhibiting its polymerization into non-toxic hemozoin. The accumulation of free heme is toxic to the parasite.

-

Role of CF₃: Unlike the chlorine in chloroquine, the CF₃ group prevents metabolic dehalogenation and increases the half-life of the drug.

Anticancer Potential (Kinase Inhibition)

Derivatives of this scaffold act as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and HDAC (Histone deacetylase).[9]

-

Targeting: The quinoline nitrogen often binds to the hinge region of the ATP-binding pocket in kinases.

-

Pathway: Inhibition of the PI3K/Akt pathway leads to the downregulation of survival signals, triggering the mitochondrial apoptotic pathway.

Mechanism of Action (MOA) Diagram

The following flowchart details the signaling cascade engaged by derivatives of this scaffold in cancer cells.

Caption: Signal transduction pathway showing kinase inhibition leading to apoptosis.

Experimental Protocols

Synthesis Strategy (Gould-Jacobs Adaptation)

To access the this compound core or its 4-hydroxy precursor for subsequent methylation/functionalization.

Reagents: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Diphenyl ether (Dowtherm A).

-

Condensation: Mix 3-(trifluoromethyl)aniline (1 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat at 120°C for 1 hour. Ethanol is evolved.

-

Cyclization: Add the resulting acrylate intermediate dropwise to refluxing Diphenyl ether (~250°C). Maintain reflux for 30-60 minutes.

-

Isolation: Cool the mixture. Dilute with hexane to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline. Filter and wash.

-

Aromatization/Methylation: Convert the 4-OH to 4-Cl using POCl₃, then perform a Pd-catalyzed coupling (e.g., Suzuki or Negishi) with a methyl source, or use a specific Conrad-Limpach synthesis using methyl acetoacetate to install the methyl group directly.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HL-60).

-

Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

References

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. National Institutes of Health (PMC). Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents. ResearchGate. Available at: [Link]

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents. PubMed. Available at: [Link]

Sources

- 1. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-7-(trifluoromethyl)quinoline: A Strategic Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on

Executive Summary

In the landscape of modern drug discovery, the 4-methyl-7-(trifluoromethyl)quinoline scaffold represents a convergence of two privileged motifs: the lepidine (4-methylquinoline) core and the trifluoromethyl (

Part 1: Structural & Physicochemical Analysis

The efficacy of this scaffold stems from the synergistic electronic and steric effects of its substituents.

| Feature | Physicochemical Impact | Medicinal Chemistry Utility |

| Quinoline Core | Planar, aromatic, slightly basic ( | DNA intercalation (antimalarial/anticancer); |

| 7-Trifluoromethyl ( | Strong electron-withdrawing group (EWG); High lipophilicity ( | Blocks metabolic oxidation at C7; Increases membrane permeability (LogP); Modulates |

| 4-Methyl ( | Steric bulk; Hyperconjugation; Activated benzylic protons ( | "The Synthetic Handle" : Allows lateral lithiation, radical halogenation, and condensation reactions; Probes hydrophobic pockets in enzymes. |

The "Fluorine Effect" on Reactivity

The

Part 2: Synthetic Pathways

The synthesis of this compound requires navigating regioselectivity issues inherent to 3-substituted anilines.

Pathway 1: The Modified Gould-Jacobs Route (High Fidelity)

This is the industry-standard approach for generating the core with high regiochemical control. It proceeds through a 4-hydroxy intermediate, which is converted to 4-chloro and then methylated.

Figure 1: The stepwise construction of the scaffold ensuring the 7-CF3 regiochemistry.

Pathway 2: The Doebner-Miller Approach (Direct but Variable)

Direct condensation of 3-(trifluoromethyl)aniline with methyl vinyl ketone (MVK) using acid catalysis (

-

Pros: Single step.

-

Cons: Produces a mixture of 5-CF3 and 7-CF3 isomers (often inseparable by standard flash chromatography) and polymerization side products.

-

Recommendation: Use only if the 7-isomer can be crystallized or if high purity is not critical for early screening.

Part 3: Functionalization – The Scaffold as a Building Block

Once the this compound core is established, it serves as a versatile precursor. The electron-deficient nature of the quinoline ring (exacerbated by the

Strategy A: Lateral Functionalization (C-H Activation)

-

Radical Bromination (Wohl-Ziegler): Reaction with N-Bromosuccinimide (NBS) and AIBN yields the 4-(bromomethyl) derivative. This is a gateway to:

-

Amines: Displacement with primary/secondary amines (Kinase hinge binders).

-

Ethers: Displacement with alkoxides.

-

Carbon Homologation: Reaction with cyanide or malonates.

-

-

Oxidation to Aldehyde/Acid: Selenium dioxide (

) oxidation in dioxane converts the methyl group directly to 4-quinolinecarboxaldehyde .-

Application: Knoevenagel condensations to form styrylquinolines (probes for amyloid plaques).

-

-

Condensation (Styryl Formation): The

-methyl group condenses with aromatic aldehydes in acetic anhydride or piperidine/methanol to form 4-styryl-7-(trifluoromethyl)quinolines .

Figure 2: Divergent synthetic utility of the activated C4-methyl group.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline (Key Intermediate)

This protocol utilizes the Gould-Jacobs method to ensure regiopurity.

Materials:

-

3-(Trifluoromethyl)aniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (1.1 equiv)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Phosphorus oxychloride (

)

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix aniline and malonate. Heat to 130°C for 2 hours, removing ethanol.

-

Cyclization: Add the resulting oil dropwise to boiling Dowtherm A (~250°C) with vigorous stirring. Maintain reflux for 1 hour. Cool to RT; dilute with hexane to precipitate the 4-hydroxy ester.

-

Saponification & Decarboxylation: Reflux the ester in 10% NaOH, acidify to isolate the acid. Heat the solid acid in Dowtherm A at 260°C until

evolution ceases. -

Chlorination: Treat the 4-hydroxyquinoline with neat

(5 equiv) at reflux for 3 hours. Quench carefully onto ice/ammonia. Extract with DCM.-

Yield: Typically 60-70% over 4 steps.

-

Validation:

NMR should show a characteristic doublet for H2 and H3, with no coupling between them if the 4-position is substituted (in the final methyl step), but for the chloro-intermediate, H3 is a singlet.

-

Protocol 2: Palladium-Catalyzed Methylation (Suzuki-Miyaura)

Converts the 4-chloro intermediate to the title 4-methyl building block.

Materials:

-

4-Chloro-7-(trifluoromethyl)quinoline (1.0 equiv)[1]

-

Methylboronic acid (1.5 equiv)

- (5 mol%)

- (2.0 equiv)

-

Dioxane/Water (4:1)

Procedure:

-

Degas solvents with Argon for 30 mins.

-

Combine all reagents in a pressure tube or microwave vial.

-

Heat at 100°C (oil bath) or 120°C (microwave) for 4-12 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Target: this compound.[2]

-

Protocol 3: Radical Bromination (Functionalizing the Block)

Activation for library generation.

Procedure:

-

Dissolve this compound in

or Trifluorotoluene (greener alternative). -

Add N-Bromosuccinimide (1.05 equiv) and AIBN (0.1 equiv).

-

Reflux under Argon with irradiation (visible light or heat) for 4 hours.

-

Note: Monitor closely to prevent di-bromination. The product, 4-(bromomethyl)-7-(trifluoromethyl)quinoline, is a potent lachrymator—handle in a fume hood.

Part 5: Medicinal Chemistry Applications

Case Study 1: Antimalarial Bioisosteres

The 7-trifluoromethyl group is a validated bioisostere for the 7-chloro group found in Chloroquine. Mefloquine (Lariam) utilizes two

Case Study 2: Kinase Inhibitors (Type II)

In Type II kinase inhibitors (e.g., Sorafenib derivatives), the quinoline ring occupies the adenine binding pocket.

-

Role of C7-CF3: Projects into the hydrophobic "back pocket" (gatekeeper region), improving binding affinity and selectivity against kinases with smaller gatekeeper residues.

-

Role of C4-Me: Provides a vector to attach solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

O'Neill, P. M., et al. (1998). 4-Aminoquinolines: Past, Present, and Future: A Chemical Perspective. Pharmacology & Therapeutics.

-

Vangapandu, S., et al. (2006). Recent Advances in Antimalarial Drug Development. Medicinal Research Reviews.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Musonda, C. C., et al. (2004). Chloroquine resistance reversing properties of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Introduction: The Strategic Importance of the 7-Trifluoromethylquinoline Scaffold

An In-depth Technical Guide to the Electronic Properties of 7-Trifluoromethyl Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial and anticancer properties.[1][2][3] The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacokinetic properties. Among the most impactful substituents is the trifluoromethyl (-CF3) group.[4]

The incorporation of a -CF3 group, particularly at the 7-position of the quinoline core, is a key strategy in modern drug design.[5][6] This is attributed to the unique electronic properties imparted by the -CF3 moiety.[7] Its profound electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][7][8] This guide provides a comprehensive exploration of the core electronic properties of 7-trifluoromethyl-substituted quinolines, detailing the theoretical underpinnings, experimental characterization, and practical implications for drug discovery.

Core Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[9][10] When placed at the 7-position on the quinoline's benzene ring, this effect is fundamental to the molecule's overall electronic character.

Inductive Effect and Resonance: The -CF3 group primarily exerts a strong, distance-dependent inductive effect, pulling electron density from the aromatic system.[9] This deactivation of the benzene ring modulates the electronic properties of the entire heterocyclic system, including the basicity of the nitrogen atom in the pyridine ring. Unlike groups with prominent mesomeric (resonance) effects, the -I effect of the -CF3 group is its dominant electronic contribution.

Caption: Inductive electron withdrawal by the -CF3 group.

Impact on Basicity (pKa): The basicity of the quinoline nitrogen is a critical parameter influencing solubility, receptor interaction, and pharmacokinetic properties. The strong electron-withdrawing -CF3 group at the 7-position reduces the electron density across the aromatic system, including the pyridine ring. This decreases the availability of the nitrogen's lone pair of electrons for protonation, resulting in a lower pKa value (increased acidity of the conjugate acid) compared to unsubstituted quinoline.

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of 7-trifluoromethylquinolines are prerequisites for any investigation into their properties. A typical workflow involves a multi-step synthesis followed by purification and comprehensive analytical characterization.

Caption: A typical workflow for producing and analyzing 7-trifluoromethylquinolines.

Protocol: General Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This protocol is adapted from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, which is a reliable route to 4-hydroxyquinoline derivatives.[1]

Step 1: Condensation

-

Materials: 3-(Trifluoromethyl)aniline, diethyl 2-(ethoxymethylene)malonate, high-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

Combine equimolar amounts of 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate in a round-bottom flask.

-

Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. Ethanol is eliminated during this step.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Remove the ethanol under reduced pressure to yield the intermediate diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

-

Step 2: Cyclization

-

Procedure:

-

Add the crude intermediate from Step 1 to a high-boiling point solvent like Dowtherm A in a suitable reaction vessel.

-

Heat the solution to a high temperature (typically 240-260 °C) to induce thermal cyclization.

-

Maintain the temperature for 30-60 minutes. The cyclization product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate upon cooling.

-

After cooling to room temperature, add a non-polar solvent like hexane to facilitate precipitation.

-

Collect the solid product by filtration and wash with hexane.

-

Step 3: Saponification and Decarboxylation

-

Materials: The ester from Step 2, aqueous sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Suspend the ester in an aqueous NaOH solution (e.g., 10-20%) and heat to reflux until the solid dissolves and hydrolysis is complete (saponification).

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Collect the acid by filtration.

-

Suspend the carboxylic acid in Dowtherm A and heat to reflux for 1-2 hours to effect decarboxylation.[1]

-

Cool the mixture, add hexane, and collect the final product, 4-hydroxy-7-(trifluoromethyl)quinoline, by filtration.

-

Spectroscopic and Physicochemical Properties

The electronic perturbations caused by the 7-CF3 group are readily observable through spectroscopic techniques and manifest in the compound's key physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the quinoline ring, particularly those on the same ring as the -CF3 group (H-5, H-6, H-8), will experience deshielding due to the group's electron-withdrawing nature, resulting in a downfield shift of their resonance signals compared to the unsubstituted parent quinoline.

-

¹³C NMR: The carbon atom attached to the -CF3 group (C-7) will show a characteristic signal, often a quartet due to coupling with the three fluorine atoms (¹JCF).[11][12] The -CF3 carbon itself appears significantly downfield.

-

¹⁹F NMR: A single sharp signal is typically observed for the -CF3 group, providing a clear diagnostic peak for trifluoromethylated compounds.[11][12]

UV-Visible and Fluorescence Spectroscopy

The introduction of a -CF3 group can modify the energies of the π → π* and n → π* electronic transitions within the quinoline scaffold.[11][13] In many cases, the strong electron-withdrawing nature of the -CF3 group, when combined with an electron-donating group (like an amino group) elsewhere on the ring, can lead to a significant intramolecular charge-transfer (ICT) character.[14] This ICT process often results in:

-

Bathochromic Shifts: A red-shift (shift to longer wavelengths) in the absorption maxima (λ_max) as solvent polarity increases.[14]

-

Large Stokes Shifts: A significant difference between the absorption and emission maxima, which is characteristic of a substantial change in geometry and dipole moment between the ground and excited states.[14]

-

Solvatochromism: A pronounced change in emission color with varying solvent polarity.[14]

Data Summary

The following table summarizes key physicochemical and spectroscopic data for representative 7-trifluoromethylquinoline derivatives.

| Compound | pKa | logP | Absorption λ_max (nm) | Emission λ_em (nm) | Notes |

| 7-(Trifluoromethyl)quinoline | - | - | - | - | Data for the parent compound is sparse; properties are highly dependent on other substituents. |

| 2-Phenyl-4-(trifluoromethyl)-7-aminoquinoline | - | - | 365-399 | 407-537 | Exhibits strong ICT fluorescence with large Stokes shifts. Absorption and emission are highly solvent-dependent, shifting to longer wavelengths in more polar solvents like methanol.[14] |

| 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (Compound 21b ) | - | - | - | - | A potent c-Met kinase inhibitor; electronic properties are tuned for specific biological target interactions.[15][16] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Protocol: Determination of UV-Vis Absorption and Fluorescence Emission Spectra

This protocol outlines a standard procedure for characterizing the photophysical properties of a 7-trifluoromethylquinoline derivative.[11][13]

-

Materials & Equipment:

-

Calibrated UV-Vis spectrophotometer and a spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvents (e.g., n-hexane, chloroform, methanol, DMSO).

-

The purified 7-trifluoromethylquinoline compound.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. Ensure complete dissolution.

-

From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in each of the desired spectroscopic grade solvents. The final concentration should yield an absorbance maximum between 0.1 and 1.0 AU for UV-Vis measurements.

-

-

UV-Vis Absorption Measurement:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 250-600 nm).

-

Use a cuvette filled with the pure solvent as a blank to record the baseline.

-

Replace the blank with the sample cuvette and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the λ_max determined from the absorption spectrum.

-

Scan the emission spectrum over a range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength where emission ceases.

-

Record the spectrum and identify the wavelength of maximum emission (λ_em).

-

Repeat measurements in different solvents to assess solvatochromic effects.

-

-

Data Analysis:

-

Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹). Stokes Shift (nm) = λ_em - λ_max.

-

Plot the absorption and emission spectra for a clear visual representation of the photophysical properties.

-

Computational Analysis: A Deeper Insight

Density Functional Theory (DFT) and other computational methods provide invaluable insights into the electronic structure of molecules, complementing experimental data.[17][18][19]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For a 7-trifluoromethylquinoline, the map would show a region of high positive potential (electron-poor) around the -CF3 group and the ring hydrogens, and a region of high negative potential (electron-rich) near the quinoline nitrogen atom, confirming its role as a hydrogen bond acceptor.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation.[20] The electron-withdrawing -CF3 group typically lowers the energy of both the HOMO and LUMO, and the magnitude of this change influences the molecule's optical and electronic properties.

Applications in Drug Discovery

The unique electronic profile of 7-trifluoromethylquinolines makes them highly valuable scaffolds in drug development.[21][22]

-

Kinase Inhibitors: The quinoline core is a well-established scaffold for kinase inhibitors. The 7-CF3 group can enhance binding affinity and selectivity for specific kinase targets, such as c-Met, by modifying the electronic landscape of the molecule to favor interactions within the ATP-binding pocket.[15][16]

-

Anticancer and Antimalarial Agents: Several trifluoromethylquinoline derivatives have been synthesized and evaluated for their anticancer and antimalarial activities.[2][21][23] The enhanced lipophilicity and metabolic stability conferred by the -CF3 group can lead to improved bioavailability and efficacy.[4]

-

Bioimaging Probes: As demonstrated with 7-amino-4-trifluoromethylquinolines, the strong ICT fluorescence properties make these compounds suitable for developing fluorescent probes for cellular imaging, such as localizing specific organelles like the Golgi apparatus.[14]

Conclusion

The substitution of a trifluoromethyl group at the 7-position of the quinoline scaffold imparts a profound and strategically valuable set of electronic properties. Its strong inductive electron-withdrawal modulates the basicity, spectroscopic behavior, and reactivity of the entire molecule. This electronic fine-tuning enhances critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of these electronic effects, validated through a combination of spectroscopic analysis, physicochemical measurements, and computational modeling, is essential for the rational design of novel 7-trifluoromethylquinoline-based therapeutics and functional molecules.

References

-

Gümüş, H., Öztürk, G., & Ceylan, Ü. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. New Journal of Chemistry. Available at: [Link]

-

Zhang, W., & Feng, C. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. Available at: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. Figshare. Available at: [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry. Available at: [Link]

-

da Silva, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Xu, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, C., et al. (2026). Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2011). Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Pure.tue.nl. Available at: [Link]

-

Bawa, S., & Kumar, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis. Available at: [Link]

-

da Silva, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Available at: [Link]

-

da Silva, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

-

Singh, A. K., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure. Available at: [Link]

-

Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. Available at: [Link]

-

Graff, R., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Chemistry – A European Journal. Available at: [Link]

-

Ramasamy, S., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. ChemMedChem. Available at: [Link]

-

Ilango, K., & Arunkumar, P. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-(Trifluoromethyl)quinoline. PubChem Compound Database. Available at: [Link]

-

Al-Tannak, N. F., & Al-Lami, H. S. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available at: [Link]

-

Ferreira, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Exp. Life Sci. Available at: [Link]

-

Sharma, P., & Kumar, A. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

-

Ferreira, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]

-

Ulahannan, A. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

Ferreira, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

-

Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. figshare.com [figshare.com]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 21. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

The Bioactive Landscape of 4-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold," forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4] The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a methyl group at the 4-position, the resulting 4-Methyl-7-(trifluoromethyl)quinoline presents a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive review of the known and inferred bioactivities of this compound, drawing upon data from closely related analogs to illuminate its potential in anticancer, antimicrobial, and antimalarial applications.

Synthesis of the this compound Core

The synthesis of substituted quinolines can be achieved through several established methods, with the choice of route often depending on the desired substitution pattern. While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, plausible synthetic pathways can be inferred from standard quinoline synthesis protocols such as the Conrad-Limpach and Doebner-von Miller reactions.

A likely approach involves the reaction of 3-(trifluoromethyl)aniline with an appropriate beta-ketoester or alpha,beta-unsaturated ketone. For instance, the Conrad-Limpach synthesis would involve the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by thermal cyclization to yield the corresponding 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline. Subsequent reduction of the hydroxyl group would yield the target molecule.

Alternatively, the Doebner-von Miller reaction, a more classical approach, could utilize 3-(trifluoromethyl)aniline, an alpha,beta-unsaturated aldehyde or ketone, and an oxidizing agent to construct the quinoline ring system.

Anticancer Potential: Targeting Key Signaling Pathways

While direct studies on the anticancer activity of this compound are limited, extensive research on its close analogs, particularly 4-amino-7-(trifluoromethyl)quinoline derivatives, provides strong evidence for its potential as an anticancer agent. The quinoline core is a well-established pharmacophore in the design of kinase inhibitors and other anticancer drugs.[5]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The trifluoromethyl group at the 7-position is a common feature in many potent kinase inhibitors.

One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway. It is hypothesized that this compound derivatives could act as inhibitors within this cascade, leading to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [4]2. Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include appropriate vehicle and positive controls. [4]3. Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. [4]4. MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [4]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. [4]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [4]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad-Spectrum Potential

Quinoline derivatives are well-established as potent antimicrobial agents. The fluoroquinolone class of antibiotics, for example, is widely used in clinical practice. The primary mechanism of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [4]

Quantitative Antimicrobial Data of Related Quinoline Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against a range of bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Quinoline-sulfonamide hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.95 - 125 |

| 4-aminoquinoline derivatives | MRSA, MRSE, VRE | 1.5 - 12 [6] |

| 7-substituted quinolin-8-ol derivatives | M. tuberculosis H37Rv | 8 - 128 [7] |

| Novel quinoline derivatives | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 [8] |

| Novel quinoline derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active |

Note: The data presented is for structurally related quinoline derivatives and serves to infer the potential activity of this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized laboratory procedure for determining the MIC of an antimicrobial agent. [1][9] Step-by-Step Methodology:

-

Preparation of Materials:

-

Test Compound: Prepare a stock solution of the quinoline derivative, often in DMSO due to solubility constraints. The final DMSO concentration in the assay should not exceed 1% to prevent microbial toxicity. [9] * Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi. [9][10] * Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh, pure culture. [9]2. Microtiter Plate Preparation (Serial Dilution):

-

Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from one column to the next, mixing thoroughly at each step. [9]3. Inoculation: Add the standardized microbial inoculum to each well.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeasts. [9][10]5. Reading and Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [9]

Antimalarial Activity: A Legacy of Quinoline-Based Therapeutics

Quinoline-based compounds, such as chloroquine and mefloquine, have been pivotal in the fight against malaria for decades. While the emergence of drug resistance is a significant challenge, the quinoline scaffold remains a crucial starting point for the development of new antimalarial agents. [11]

Mechanism of Action in Plasmodium falciparum

The primary mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to interfere with the detoxification of this heme by preventing its polymerization into hemozoin, leading to a buildup of toxic heme and parasite death.

Quantitative Antimalarial Data of Related Quinoline Derivatives

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (nM) |

| 4-N-(methyl)-4-amino-7-(trifluoromethyl)quinoline derivatives | 3D7 (CQ-sensitive) & K1 (CQ-resistant) | <500 [11] |

| 5-aryl-8-aminoquinoline derivatives | Drug-resistant strains | 5 - 8 [2] |

| 7-chloroquinoline–chalcone hybrids | Drug-resistant strains | Potent activity reported [2] |

Note: The data presented is for structurally related quinoline derivatives and serves to infer the potential activity of this compound.

Conclusion and Future Directions

This compound is a molecule with significant, albeit largely inferred, therapeutic potential. The wealth of data on its close chemical relatives strongly suggests that it is likely to possess potent anticancer, antimicrobial, and antimalarial properties. The presence of the trifluoromethyl group is anticipated to enhance its metabolic stability and cellular permeability, making it an attractive candidate for further investigation.

Future research should focus on the targeted synthesis and direct biological evaluation of this compound to confirm the activities suggested by its analogs. Elucidation of its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a solid foundation for such investigations, paving the way for the potential inclusion of this compound in the arsenal of bioactive quinoline derivatives.

References

A comprehensive list of references will be provided upon request, including titles, sources, and valid URLs for verification.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

pKa values and basicity of 4-Methyl-7-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the pKa and Basicity of 4-Methyl-7-(trifluoromethyl)quinoline

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. For nitrogenous heterocyclic compounds such as quinoline derivatives, the basicity of the nitrogen atom governs properties like solubility, membrane permeability, and target binding. This technical guide provides a comprehensive analysis of the pKa and basicity of this compound, a scaffold of interest in medicinal chemistry. We will dissect the competing electronic effects of the methyl and trifluoromethyl substituents, present validated experimental and computational methodologies for pKa determination, and synthesize the data to provide a holistic understanding for researchers in drug discovery and development.

Theoretical Framework: The Electronic Tug-of-War in a Substituted Quinoline

The basicity of the quinoline ring system is dictated by the availability of the lone pair of electrons on the nitrogen atom for protonation. Any modification to the ring's electronic landscape via substitution will directly modulate this property. The pKa of the parent quinoline molecule is approximately 4.90, serving as our baseline for comparison.[1][2] The structure of this compound presents a classic case of competing electronic effects.

The Basicity-Enhancing Effect of the 4-Methyl Group

The methyl group at the C-4 position is an electron-donating group. Through a combination of the inductive effect (pushing electron density through the sigma bonds) and hyperconjugation, it increases the electron density within the heterocyclic ring. This enrichment of electron density makes the nitrogen lone pair more available for accepting a proton, thus increasing the basicity. This is empirically validated by the pKa of 4-methylquinoline (lepidine), which is approximately 5.67, making it a stronger base than quinoline.[1][3][4][5]

The Basicity-Reducing Effect of the 7-Trifluoromethyl Group

Conversely, the trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[6] Its strong inductive effect, stemming from the high electronegativity of the three fluorine atoms, aggressively pulls electron density away from the aromatic system.[7] This deactivation significantly reduces the electron density on the quinoline nitrogen, making its lone pair far less available for protonation.[8] Consequently, trifluoromethyl-substituted quinolines are considerably weaker bases. For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is only 2.55, a dramatic decrease of over two pKa units from the parent quinoline.

Predicted Basicity of this compound

In this compound, these two opposing forces are at play. However, the electron-withdrawing capacity of the CF₃ group is substantially stronger than the electron-donating ability of the methyl group. Therefore, the net effect is a significant reduction in basicity compared to both quinoline and 4-methylquinoline. The pKa of the target molecule is expected to be much closer to that of 7-(trifluoromethyl)quinoline than to 4-methylquinoline. A precise value requires experimental determination or high-level computational prediction.

Experimental Determination of pKa via Potentiometric Titration

For the empirical determination of pKa values, potentiometric titration remains a highly accurate and reliable method.[9] The process involves the gradual neutralization of the basic compound with a strong acid, while monitoring the corresponding change in pH.

Causality in Protocol Design

-

Choice of Co-solvent: this compound is predicted to have poor aqueous solubility. Therefore, a mixed-solvent system (e.g., methanol-water or acetonitrile-water) is necessary to ensure the compound remains fully dissolved throughout the titration.[9]

-

Electrode Calibration: The presence of an organic co-solvent alters the response of the pH electrode. It is critical to perform a rigorous three-point calibration of the electrode system in the specific solvent mixture being used to ensure the accuracy of the measured pH values.

-

Self-Validation: The trustworthiness of the protocol is ensured by running a titration of a known standard with a similar pKa and solubility profile in the same solvent system to validate the methodology and instrumentation setup.

Detailed Experimental Protocol

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) in the chosen co-solvent (e.g., 50:50 methanol:water v/v) and standardize it.

-

Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of the co-solvent.

-

-

Instrumentation Setup:

-

Calibrate a pH meter equipped with a combination glass electrode suitable for use in mixed solvents.

-

Use an automated titrator or a precision burette to dispense the standardized HCl solution.

-

Maintain constant stirring of the analyte solution using a magnetic stirrer.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode in the analyte solution and allow the reading to stabilize.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the equivalence point, identified by a sharp change in pH.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve).

-

The pH at the half-equivalence point (the volume of HCl that is half of the volume at the equivalence point) is equal to the pKa of the conjugate acid.

-

Visualization of Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods provide a powerful, complementary approach for estimating pKa, offering rapid insights without the need for physical sample synthesis.[10][11] Quantum mechanical (QM) calculations, in particular, can yield highly accurate predictions by modeling the thermodynamics of the protonation/deprotonation equilibrium from first principles.

Principles of QM-Based pKa Prediction

The core principle involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid (BH⁺) in aqueous solution. The pKa is then derived directly from this thermodynamic value.

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The workflow involves calculating the energies of the neutral base (B) and its conjugate acid (BH⁺) both in the gas phase and in solution, typically using a continuum solvation model.

Computational Workflow

-

Structure Preparation: Build 3D structures of the neutral this compound and its N-protonated conjugate acid.

-

Gas-Phase Optimization: Perform geometry optimization for both species using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This finds the lowest energy conformation of each molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Aqueous-Phase Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species incorporating a continuum solvation model (e.g., SMD or IEFPCM with water as the solvent). This calculates the free energy of solvation.

-

pKa Calculation: The final pKa is calculated using the absolute free energies in solution, according to the equation: pKa = (G°(B)aq + G°(H⁺)aq - G°(BH⁺)aq) / (2.303 * RT) Where the free energy of the proton in water, G°(H⁺)aq, is a well-established value (-270.3 kcal/mol).

Visualization of Computational Workflow

Caption: Workflow for quantum mechanics-based pKa prediction.

Synthesized Data and Discussion

To contextualize the basicity of this compound, it is instructive to compare its expected pKa with that of related structural analogs.

| Compound | Substituent at C4 | Substituent at C7 | pKa of Conjugate Acid | Rationale |

| Quinoline | H | H | ~4.90[1][2] | Baseline reference |

| 4-Methylquinoline | -CH₃ (EDG) | H | ~5.67[1][3][4] | Electron-donating group increases basicity |

| 7-(Trifluoromethyl)quinoline | H | -CF₃ (EWG) | ~2.55 (Predicted) | Strong electron-withdrawing group decreases basicity |

| This compound | -CH₃ (EDG) | -CF₃ (EWG) | < 3.0 (Estimated) | The dominant -CF₃ group results in a very weak base |

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

Conclusion

The basicity of this compound is governed by the interplay of an electron-donating methyl group and a potently electron-withdrawing trifluoromethyl group. The analysis strongly indicates that the trifluoromethyl group's effect is dominant, rendering the quinoline nitrogen significantly less basic than its parent scaffold. The predicted pKa is substantially depressed, a critical piece of information for drug development professionals, as it will influence the compound's absorption, distribution, and potential for off-target interactions at physiological pH. For definitive characterization, the robust experimental and computational workflows detailed in this guide provide a validated, dual-pronged strategy to accurately determine this crucial physicochemical property.

References

-

Title: 4-Methylquinoline | C10H9N | CID 10285 Source: PubChem URL: [Link]

-